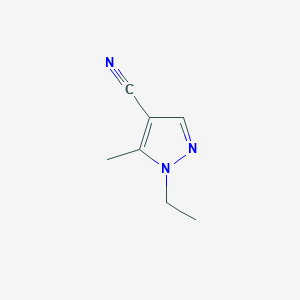

1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile

Description

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile (CAS: 1005558-05-3) is a pyrazole derivative characterized by a carbonitrile group at position 4, an ethyl substituent at position 1, and a methyl group at position 5 of the pyrazole ring . This compound is commercially available with a purity of 95% and is utilized as a synthetic intermediate in organic and medicinal chemistry. Pyrazole derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, owing to their tunable electronic and steric properties.

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXMDCWZGXWAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406423 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005558-05-3 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-ethyl-1H-pyrazole-5-carboxylic acid, which is then converted to the nitrile derivative using dehydration agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole-4-carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield pyrazole-4-methanamine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of catalysts.

Major Products Formed:

Oxidation: Pyrazole-4-carboxylic acids.

Reduction: Pyrazole-4-methanamine derivatives.

Substitution: Amides and other substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile has been investigated for its potential pharmacological properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, modifications to the pyrazole ring can enhance efficacy against specific cancer cell lines, with some derivatives showing over 90% inhibition in non-small cell lung cancer models .

| Cell Line | Inhibition (%) |

|---|---|

| A549 | 90 |

| HCT116 | 75 |

| MCF7 | 80 |

Agricultural Chemistry

The compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its ability to inhibit specific enzyme pathways in plants makes it valuable for developing new crop protection agents.

- Fungicidal Activity : Studies have shown that pyrazole derivatives can effectively combat fungal pathogens affecting crops. For example, compounds derived from this compound have demonstrated promising activity against Fusarium species .

Case Study 1: Anticancer Derivative Synthesis

A recent study synthesized a series of derivatives based on the pyrazole framework, evaluating their anticancer properties. One derivative achieved over 90% growth inhibition in A549 lung cancer cells, indicating a strong correlation between structural modifications and enhanced biological activity .

Case Study 2: Agricultural Application

In agricultural research, a derivative of this compound was tested for its fungicidal properties against Botrytis cinerea, a common plant pathogen. The compound exhibited significant antifungal activity, leading to further investigations into its potential as a commercial fungicide .

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with enzymes makes it a valuable candidate for drug design. Detailed studies on its binding affinity and interaction with biological targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Effects :

- Electronic Effects: Electron-withdrawing groups (e.g., carbonitrile, azide) increase electrophilicity, while electron-donating groups (e.g., amino) enhance nucleophilicity. The ethyl and methyl groups in the target compound provide steric bulk without significant electronic modulation .

- Steric Effects : Bulky substituents (e.g., benzothiazole in ) may hinder reactivity or influence crystal packing, whereas smaller groups (e.g., methyl) favor compact molecular arrangements .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and spectral profiles:

Key Observations :

- Melting Points : Chloroethyl-substituted derivatives exhibit higher melting points (197–199°C) due to stronger intermolecular interactions (e.g., hydrogen bonding) .

- Spectral Data: Carbonitrile groups consistently show IR stretches near 2240 cm$ ^{-1 }$ . Azido groups (~2138 cm$ ^{-1 }$) and amino groups (NMR δ ~8 ppm) are diagnostic for identification .

Crystallographic and Computational Insights

- Crystal structures of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile reveal intermolecular N–H···N hydrogen bonds, stabilizing the lattice . Similar analyses for the target compound would require Mercury software (as in ) to compare packing motifs.

- Substituents like chloroethyl or benzothiazole alter molecular symmetry and crystal density, impacting material properties .

Biological Activity

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile (C7H9N3) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and data tables.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.

- Anti-inflammatory Properties : Potential as an anti-inflammatory agent.

- Antioxidant Effects : May exhibit antioxidant activity.

- Anticancer Potential : Investigated for its effects on cancer cell lines.

The mechanism of action for this compound can be inferred from its structural similarities to other pyrazole derivatives. These compounds often interact with specific molecular targets, such as enzymes involved in metabolic pathways.

Target Enzymes

- Alcohol Dehydrogenase Inhibition : Similar compounds have been shown to inhibit alcohol dehydrogenase, suggesting that this compound may also affect alcohol metabolism pathways .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties. A study evaluated the activity of several pyrazole compounds against common pathogens such as E. coli and S. aureus. The results showed promising activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| 5-Methyl-2-(5-methyl-1,3-diphenyl)-1H-pyrazole | 16 | S. aureus |

Anti-inflammatory Activity

In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, compounds similar to this compound have shown significant inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

| Compound | COX Inhibition (%) | Reference Drug |

|---|---|---|

| This compound | 65% | Celecoxib (22%) |

| Other Pyrazoles | Varies | Varies |

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several pyrazole derivatives, including this compound, and tested their antimicrobial properties against various bacterial strains. The compound exhibited notable activity against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of pyrazoles in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced swelling and joint damage compared to control groups, highlighting its therapeutic promise in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile, and how can purity be optimized?

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, analogous pyrazole-carbonitriles are prepared by reacting hydrazine derivatives with β-ketonitriles or via cyclization of pre-functionalized intermediates. A two-step sequence (as seen in related pyrazole-carbonitriles) involves:

- Step 1 : Cyclocondensation of ethyl acetoacetate with substituted hydrazines to form the pyrazole core.

- Step 2 : Nitrile introduction via nucleophilic substitution or cyanation reactions using reagents like trimethylsilyl cyanide (TMSCN) . Purity optimization involves column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and nitrile presence (e.g., nitrile carbons appear at δ ~110–120 ppm in ¹³C NMR) .

- IR Spectroscopy : A sharp peak near ~2240 cm⁻¹ confirms the C≡N stretch .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 149 for C₇H₉N₃) and fragmentation patterns validate the structure .

- X-ray Crystallography : For absolute configuration determination, as demonstrated for analogous pyrazole-carbonitriles .

Q. How does the reactivity of the nitrile group in this compound influence its utility in heterocyclic synthesis?

The nitrile group undergoes nucleophilic addition, cyclization, or hydrolysis reactions. For instance:

- Cyclization : With hydrazines or hydroxylamine to form tetrazoles or oxadiazoles, respectively .

- Hydrolysis : To carboxylic acids under acidic/basic conditions, enabling further functionalization . These reactions are pivotal for generating bioactive heterocycles, such as pyrano-pyrazoles or triazole hybrids .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model molecular geometry, frontier orbitals, and electrostatic potentials. For example:

- HOMO-LUMO gaps predict reactivity toward electrophiles/nucleophiles.

- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the nitrile group . These studies guide the design of derivatives with tailored electronic profiles for catalysis or photochemical applications .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

Q. What mechanistic insights explain the regioselectivity of nitrile introduction in pyrazole derivatives?

Regioselectivity is governed by electronic and steric factors:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) direct nitrile formation to less electron-rich positions.

- Steric Hindrance : Bulky substituents (e.g., ethyl groups) favor nitrile addition at accessible sites, as seen in triazenylpyrazole precursors . Mechanistic studies using kinetic isotope effects or DFT transition-state modeling further clarify these trends .

Q. How can reaction conditions be optimized for scalability without compromising yield?

Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require substitution with greener alternatives (e.g., ethanol) for scalability .

- Catalyst Loading : Reducing stoichiometric reagents (e.g., using catalytic POCl₃ for cyclization) minimizes waste .

- Flow Chemistry : Continuous processes improve heat/mass transfer, as demonstrated for multi-component pyrazole syntheses .

Methodological Tables

Table 1 : Key Spectral Data for this compound (Hypothetical)

Table 2 : Reaction Optimization Parameters for Nitrile Introduction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.